molecular formula C10H11N3O2 B8516013 6-Ureido-3,4-dihydrocarbostyril

6-Ureido-3,4-dihydrocarbostyril

Cat. No. B8516013
M. Wt: 205.21 g/mol
InChI Key: DZALJKNWKHSRPC-UHFFFAOYSA-N
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Patent
US04593035

Procedure details

6-Amino-3,4-dihydrocarbostyril (1.6 g) is dissolved in a mixture of acetic acid (5 ml) and water (10 ml), and thereto is added dropwise a solution of sodium cyanate (1.3 g) in water (9 ml) with stirring at room temperature. The mixture is stirred at the same temperature for 1 hour. After the reaction, the resulting precipitate is separated by filtration, washed with water, purified by silica gel column chromatography (solvent; chloroform:methanol=50:1), and recrystallized from dimethylformamide-water to give 6-ureido-3,4-dihydrocarbostyril (0.45 g) as colorless needles, m.p.>300° C.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium cyanate
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.[O-:13][C:14]#[N:15].[Na+]>C(O)(=O)C.O>[NH:1]([C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2)[C:14]([NH2:15])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
NC=1C=C2CCC(NC2=CC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
sodium cyanate
Quantity
1.3 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (solvent; chloroform:methanol=50:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide-water

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)N)C=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: CALCULATEDPERCENTYIELD 22.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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